molecular formula C13H15F3N2O4 B13077509 tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate

Cat. No.: B13077509
M. Wt: 320.26 g/mol
InChI Key: HVNVCFCZEKHUEA-UHFFFAOYSA-N
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Description

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a catalyst.

    Carbamate Formation: The final step involves the formation of the carbamate group. This can be done by reacting the intermediate compound with tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate.

    Substitution: Formation of various substituted benzylcarbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluoromethyl and nitro groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-nitrobenzylcarbamate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    tert-Butyl 2-amino-5-(trifluoromethyl)benzylcarbamate:

    tert-Butyl 2-nitro-5-methylbenzylcarbamate: The trifluoromethyl group is replaced with a methyl group, affecting its chemical stability and biological activity.

Uniqueness

tert-Butyl 2-nitro-5-(trifluoromethyl)benzylcarbamate is unique due to the combination of its functional groups. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

tert-butyl N-[[2-nitro-5-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(19)17-7-8-6-9(13(14,15)16)4-5-10(8)18(20)21/h4-6H,7H2,1-3H3,(H,17,19)

InChI Key

HVNVCFCZEKHUEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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